molecular formula C9H9N3O2S B14060394 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid CAS No. 61471-37-2

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid

Katalognummer: B14060394
CAS-Nummer: 61471-37-2
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: QJVYIAVPHNELIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid is an organic compound with the molecular formula C9H9N3O2S. This compound is known for its planar structure and significant hydrogen bonding interactions

Vorbereitungsmethoden

The synthesis of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves several steps. One common method includes the reaction of 3-formylbenzoic acid with thiosemicarbazide under specific conditions . The reaction typically occurs in a solvent such as ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product. The crude product is then purified through recrystallization.

Industrial production methods for this compound are not widely documented, but similar compounds are often synthesized using batch or continuous flow processes that allow for precise control over reaction conditions and product purity.

Analyse Chemischer Reaktionen

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s planar structure allows it to fit into specific binding sites on proteins and other biomolecules, influencing their activity and function . The exact molecular pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid include other hydrazinecarbothioamide derivatives and benzoic acid derivatives. These compounds share similar structural features and chemical properties but may differ in their reactivity and specific applications . The uniqueness of this compound lies in its specific hydrogen bonding interactions and planar structure, which contribute to its distinct chemical behavior.

Eigenschaften

CAS-Nummer

61471-37-2

Molekularformel

C9H9N3O2S

Molekulargewicht

223.25 g/mol

IUPAC-Name

3-[(carbamothioylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C9H9N3O2S/c10-9(15)12-11-5-6-2-1-3-7(4-6)8(13)14/h1-5H,(H,13,14)(H3,10,12,15)

InChI-Schlüssel

QJVYIAVPHNELIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)O)C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.